3-Furancarboxylic acid, 5-(hydroxymethyl)-2-phenyl-
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Overview
Description
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid: is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis , where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic conditions to form the desired furan compound . Another approach is the Suzuki–Miyaura coupling , which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid typically involves the acid-catalyzed dehydration of biomass-derived hexoses . This method is advantageous due to its eco-friendly nature and the use of renewable resources . The process involves the conversion of hexoses to 5-(hydroxymethyl)furfural, which is then further modified to obtain the target compound.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-phenylfuran-3-carboxylic acid.
Reduction: 5-(Hydroxymethyl)-2-phenylfuran-3-methanol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can undergo hydroxymethylation reactions, leading to changes in the physical and chemical properties of the compound . These modifications can enhance the compound’s biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A well-known renewable chemical intermediate derived from biomass.
2,5-Furandicarboxylic acid (FDCA): A potential replacement for terephthalic acid in the production of polyesters.
5-(Chloromethyl)furfural (CMF): A halogenated derivative of HMF with improved stability.
Uniqueness
5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a carboxylic acid group on the furan ring allows for diverse chemical modifications and applications .
Properties
CAS No. |
61761-79-3 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c13-7-9-6-10(12(14)15)11(16-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,14,15) |
InChI Key |
SDZNCKAJCPXOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(O2)CO)C(=O)O |
Origin of Product |
United States |
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